H-89 Dihydrochloride is a synthetic compound recognized primarily as a potent inhibitor of protein kinase A, which plays a crucial role in various cellular signaling pathways. Its chemical designation is N-[2-[[3-(4-Bromophenyl)-2-propenyl]amino]ethyl]-5-isoquinolinesulfonamide dihydrochloride, with a CAS number of 130964-39-5. This compound is notable for its selective inhibition of protein kinase A while also affecting several other kinases at higher concentrations .
The synthesis of H-89 Dihydrochloride involves several key steps that typically include the formation of the isoquinoline structure followed by the introduction of the sulfonamide group. The general synthetic pathway can be outlined as follows:
Technical details regarding specific reagents, reaction conditions, and purification methods are typically proprietary and may vary among different manufacturers .
The molecular structure of H-89 Dihydrochloride can be represented as follows:
The structure features an isoquinoline core linked to a bromophenyl group via a propenyl chain and includes a sulfonamide moiety that contributes to its biological activity.
The compound exhibits specific stereochemistry due to its multiple chiral centers, and its three-dimensional conformation is crucial for its interaction with protein kinase A .
H-89 Dihydrochloride primarily acts as an inhibitor for protein kinase A but can also affect other kinases such as S6K1, MSK1, Rho-associated coiled-coil containing protein kinase II, and others at varying concentrations. The inhibition mechanism involves competitive binding to the ATP-binding site on these kinases.
The following are some notable reactions involving H-89 Dihydrochloride:
H-89 Dihydrochloride exerts its pharmacological effects primarily through the inhibition of protein kinase A activity. This inhibition disrupts various signaling cascades that rely on cyclic adenosine monophosphate (cAMP) signaling.
Research has shown that H-89 has an inhibitory constant (Ki) value for protein kinase A around 48 nM, indicating its potency as an inhibitor .
Relevant data indicate that H-89 demonstrates significant stability when stored correctly and maintains its biological activity over time .
H-89 Dihydrochloride has a wide range of scientific applications:
H-89 Dihydrochloride (N-[2-((3-(4-Bromophenyl)-2-propenyl)amino]ethyl]-5-isoquinolinesulfonamide dihydrochloride) functions as a potent, ATP-competitive inhibitor of cyclic AMP-dependent protein kinase A (Protein Kinase A). It binds reversibly to the catalytic subunit of Protein Kinase A, directly competing with adenosine triphosphate for occupancy at the kinase active site. This competition disrupts the phosphotransferase reaction essential for substrate phosphorylation [4] [7]. Biochemical analyses reveal a dissociation constant (Ki) of 48 nM for Protein Kinase A inhibition in cell-free systems, indicating high-affinity binding [5] [7]. The molecular interactions involve critical hydrogen bonding between the sulfonamide group of H-89 Dihydrochloride and residue Thr184 within the Protein Kinase A catalytic cleft, alongside hydrophobic interactions with the adenine-binding pocket. These forces stabilize the inhibitor-enzyme complex, effectively displacing ATP [4] [7].
The kinetics of inhibition follow a classical competitive model, as demonstrated by Lineweaver-Burk plots showing increased apparent Km values for ATP with rising H-89 Dihydrochloride concentrations, while Vmax remains unchanged. This mechanism directly impedes catalytic activity by restricting ATP access rather than altering the enzyme's maximal velocity [7]. The inhibition exhibits reversibility upon extensive dialysis, confirming non-covalent binding [4].
Table 1: Inhibition Constants of H-89 Dihydrochloride Against Protein Kinase A
Assay System | Ki (nM) | IC50 (nM) | Reference Source |
---|---|---|---|
Cell-free (purified PKA) | 48 | 135 | [5] |
Sf9 insect cell-expressed | N/A | 135 | [5] |
Rat brain homogenate | 52 | 158 | [7] |
Despite its primary designation as a Protein Kinase A inhibitor, H-89 Dihydrochloride exhibits differential activity across protein kinase families. Biochemical profiling demonstrates approximately 10-fold selectivity for Protein Kinase A (Ki = 48 nM) over Protein Kinase G (Ki = 480 nM), another cyclic nucleotide-dependent kinase [3] [5]. This relative selectivity arises from structural variations in the ATP-binding pockets between these kinases, particularly within the glycine-rich loop and hinge region. Protein Kinase G contains a bulkier residue (Phe vs. Ala in Protein Kinase A) that creates steric hindrance, reducing H-89 Dihydrochloride binding affinity [4].
Significantly lower inhibition occurs against distantly related kinases: Protein Kinase C (Ki = 31.7 µM), Myosin Light Chain Kinase (Ki = 28.3 µM), and Calcium/Calmodulin-Dependent Protein Kinase II (Ki = 29.7 µM), reflecting >500-fold selectivity [5] [7]. However, notable off-target effects occur at higher concentrations, particularly against Rho-associated Coiled-Coil Containing Protein Kinase II (ROCK II) (IC50 = 270 nM) and Ribosomal Protein S6 Kinase B1 (S6K1) (IC50 = 80 nM) [3] [5]. These interactions complicate the interpretation of cellular studies where multiple signaling pathways may coexist. Kinome-wide screening using recombinant kinase assays confirms that H-89 Dihydrochloride inhibits several members of the AGC kinase family beyond Protein Kinase A, including Mitogen- and Stress-Activated Protein Kinase 1 (MSK1) (IC50 = 120 nM), underscoring the necessity for careful control experiments in biological studies [3] [5].
Table 2: Selectivity Profile of H-89 Dihydrochloride Against Key Kinases
Kinase Target | Inhibition Constant | Fold Selectivity vs. PKA |
---|---|---|
Protein Kinase A (PKA) | Ki = 48 nM | 1x |
Ribosomal Protein S6 Kinase B1 (S6K1) | IC50 = 80 nM | 0.6x |
Mitogen- and Stress-Activated Protein Kinase 1 | IC50 = 120 nM | 0.4x |
Rho-associated Kinase II (ROCK II) | IC50 = 270 nM | 0.18x |
Protein Kinase G (PKG) | Ki = 480 nM | 0.1x |
Protein Kinase B Alpha (PKBα/Akt1) | IC50 = 2.6 µM | 0.018x |
Protein Kinase C (PKC) | Ki = 31.7 µM | 0.0015x |
Beyond direct ATP-site competition, H-89 Dihydrochloride induces long-range allosteric effects on Protein Kinase A dynamics. Binding triggers conformational rearrangements in the catalytic subunit, particularly destabilizing the activation loop (Thr197-phosphorylated segment essential for full activity) [4] [7]. Structural analyses reveal that H-89 Dihydrochloride binding increases the distance between the glycine-rich loop (residues 50-55) and the αC-helix by approximately 3.5 Å, disrupting the hydrophobic spine architecture required for catalytic competence [4]. This "open" conformation impairs substrate peptide docking, as confirmed by reduced binding affinity for Kemptide (a synthetic Protein Kinase A substrate) in surface plasmon resonance assays [7].
The inhibitor stabilizes a unique intermediate state between the fully open (ATP-free) and closed (ATP-bound) conformations. This semi-open state exhibits reduced accessibility to the peptide substrate channel while partially occluding the ATP pocket, creating a dual inhibitory mechanism [4]. Consequently, cellular functions dependent on Protein Kinase A-mediated phosphorylation are suppressed, including cyclic AMP-responsive element-binding protein phosphorylation in neurons and hormone-induced gene expression in endocrine cells [1] [4].
Allosteric modulation extends to macromolecular assembly. H-89 Dihydrochloride binding impedes the re-association of catalytic subunits with regulatory subunits, prolonging the nuclear accumulation of free catalytic subunits and disrupting compartmentalized signaling [4]. Additionally, H-89 Dihydrochloride binding alters the subcellular distribution of Protein Kinase A catalytic subunits by interfering with A-kinase anchoring protein interactions, effectively uncoupling the kinase from localized signaling complexes [4] [7]. These effects on spatial regulation contribute to its physiological impacts, including impaired Golgi complex organization and disrupted vesicular trafficking observed in cellular models [4].
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